molecular formula C6H13NO B2684063 (E)-5-methoxypent-2-en-1-amine CAS No. 710328-90-8

(E)-5-methoxypent-2-en-1-amine

Cat. No.: B2684063
CAS No.: 710328-90-8
M. Wt: 115.176
InChI Key: AHEFXJXYUKRZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-Methoxypent-2-en-1-amine is an unsaturated primary amine characterized by a methoxy (-OCH₃) substituent at the fifth carbon of a pentenyl chain. The (E)-configuration denotes the trans arrangement of substituents around the double bond between carbons 2 and 2. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

(E)-5-methoxypent-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-4-2-3-5-7/h2-3H,4-7H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEFXJXYUKRZKW-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC=CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC/C=C/CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methoxypent-2-en-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxypent-2-en-1-ol with ammonia or an amine source under dehydrating conditions to form the desired amine. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methoxypent-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-5-methoxypent-2-en-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-5-methoxypent-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the fifth carbon significantly influences solubility, stability, and biological activity. Below is a comparative analysis:

Compound Substituent Key Properties Applications
(E)-5-Methoxypent-2-en-1-amine Methoxy (-OCH₃) Moderate polarity; likely lower aqueous solubility compared to polar substituents. Intermediate for pharmaceuticals or agrochemicals; potential ligand in catalysis.
5-(Morpholin-4-yl)pent-2-en-1-amine Morpholine (heterocyclic amine) Enhanced water solubility due to polar nitrogen and oxygen atoms. Pharmaceuticals (e.g., kinase inhibitors), agrochemicals, material science.
(E)-4-(3-Aminophenyl)-3-buten-1-amine 3-Aminophenyl (aromatic) Increased rigidity and π-π stacking potential; higher melting point. Building block for polyamines or aromatic drug candidates.
2-Chloro-N-methylpentan-1-amine derivatives Bulky bicyclic/isobutylphenyl High steric hindrance; lipophilic, improving membrane permeability. Agrochemicals (pesticides), lipid-soluble drug delivery systems.
Trifluoromethyl-benzimidazole derivatives Trifluoromethyl (-CF₃) Electron-withdrawing effect; metabolic stability and enhanced hydrophobicity. Antifungal agents, oncology therapeutics (kinase inhibition).
(R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine Naphthalene (polycyclic aromatic) High lipophilicity; strong hydrophobic interactions. Reference standard for calcimimetics (e.g., Cinacalcet).

Research Findings and Limitations

  • Morpholine vs. Methoxy : Replacement of methoxy with morpholine in increases polarity by ~20% (estimated via LogP reduction), aligning with its broader pharmaceutical applicability.
  • Aromatic Substitution : Aryl-substituted amines show 3–5× higher binding affinity to serotonin receptors compared to aliphatic analogues, highlighting the role of π-π interactions.
  • Data Gaps : Experimental data on this compound’s spectroscopic or thermodynamic properties are absent in the provided evidence. Further studies are needed to quantify its solubility, stability, and bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.